4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
The compound “4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are a type of heterocyclic compounds that have shown a wide range of biological activities .
Synthesis Analysis
An example of a synthesis method for a similar compound, 4H-pyrido[1,2-a]pyrimidin-4-one, involves a metal-free C-3 chalcogenation process . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .
Molecular Structure Analysis
The molecular structure of a similar compound, 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, has been reported . The InChI code for this compound is 1S/C10H8N2O3/c1-6-3-2-4-8-11-5-7 (10 (14)15)9 (13)12 (6)8/h2-5H,1H3, (H,14,15) .
Chemical Reactions Analysis
A chemical reaction involving a similar compound, 4H-pyrido[1,2-a]pyrimidin-4-one, has been reported . This reaction involves the synthesis of diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, have been reported . The compound has a molecular weight of 204.19 and is a solid at room temperature .
Mechanism of Action
While the specific mechanism of action for “4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is not available, a similar compound has been studied for its anti-HIV-1 activity . The compound was found to bind into the active site of PFV integrase (IN), where the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .
Future Directions
Properties
IUPAC Name |
4-imino-6-methylpyrido[1,2-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-2-4-8-12-5-7(10(14)15)9(11)13(6)8/h2-5,11H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHOPNTIJSGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=N)N12)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494550 | |
Record name | 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-72-7 | |
Record name | 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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